Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Description
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 106573-90-4) is a brominated pyrrolidine derivative with the molecular formula C₉H₁₃Br₂NO₃ and a molecular weight of 343.012 g/mol . Key structural features include:
- A pyrrolidine ring substituted with two bromine atoms at the 4-position.
- Two methyl groups at the 2-position, enhancing steric hindrance.
- A 3-oxo group and an ethyl carboxylate ester at the 1-position.
Its physicochemical properties include a LogP of 2.23, indicating moderate lipophilicity, and a polar surface area (PSA) of 46.61 Ų, suggesting partial solubility in polar solvents .
Properties
IUPAC Name |
ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2NO3/c1-4-15-7(14)12-5-9(10,11)6(13)8(12,2)3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFZIIKCPFZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C(=O)C1(C)C)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,4-dibromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS Number: 106573-90-4) is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on available research findings.
- Molecular Formula : C9H13Br2NO3
- Molecular Weight : 343.012 g/mol
- Structure : The compound features a pyrrolidine ring with two bromine substituents and an ester functional group, which may influence its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to pyrrolidine compounds, highlighting structure-activity relationships (SAR). This compound has been evaluated in various assays:
-
Cell Viability Assays :
- The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay to determine cytotoxicity. At a concentration of 100 µM, the compound exhibited varying degrees of cytotoxicity compared to standard chemotherapeutics like cisplatin .
- In related studies, modifications to the pyrrolidine structure significantly impacted anticancer efficacy. For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity against A549 cells, reducing cell viability to as low as 61% .
-
Mechanism of Action :
- The mechanism through which this compound exerts its effects may involve apoptosis induction and interference with cellular signaling pathways critical for cancer cell survival. Further research is required to elucidate these pathways.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Pathogen Testing :
-
Inhibition Studies :
- The effectiveness of the compound in inhibiting bacterial growth was evaluated using standard microbiological techniques. Results indicated that certain structural modifications could enhance its antimicrobial potency.
Data Summary
| Biological Activity | Test System | Concentration | Observed Effect |
|---|---|---|---|
| Anticancer | A549 Cells | 100 µM | Reduced viability to 61% |
| Antimicrobial | Various Pathogens | Variable | Significant inhibition observed |
Case Studies
A notable case study involved a series of derivatives based on pyrrolidine structures that were synthesized and characterized for their biological activities. This study found that certain modifications led to improved anticancer and antimicrobial properties compared to unmodified compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with selected analogs:
Key Observations :
- The target compound is distinguished by its dibromo-substituted pyrrolidine core, which confers higher molecular weight and lipophilicity compared to non-brominated analogs.
- Piperidine derivatives (e.g., compound from ) lack bromine but feature methoxyimino and ethoxypropyl groups, reducing steric bulk and altering reactivity .
- The boron-containing pyrrolo-pyridine analog () incorporates a boronate ester, enabling applications in Suzuki-Miyaura cross-coupling reactions .
Target Compound
Comparative Syntheses:
- Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (): Synthesized via condensation of a ketone with O-methylhydroxylamine hydrochloride in pyridine (84% yield) .
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (): Produced via hydrogenation of the methoxyimino intermediate using Raney nickel (86% yield) .
Reactivity Differences :
Stability Considerations :
- The target’s bromine atoms may increase susceptibility to light-induced degradation compared to non-halogenated analogs.
- The naphthyridine derivative’s fused ring system enhances conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
